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molecular formula C7H14O B156899 2,4-Dimethyl-3-pentanone CAS No. 565-80-0

2,4-Dimethyl-3-pentanone

Cat. No. B156899
M. Wt: 114.19 g/mol
InChI Key: HXVNBWAKAOHACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874573

Procedure details

Reaction between 2,4-dimethyl-3-pentanone (1.2.4.3), trimethylsilyl chloride, and base gave 2,4-dimethyl-3-trimethysilyloxy-2-pentene (1.2.4.4) which was reacted with 1-fluoropyridinium triflate (1.2.4.5) to form 2,4-dimethyl-2-fluoro-3-pentanone (1.2.4.6). This product was reacted with (CH3)3S(O)+I- to form the title compound (1.2.4.2). ##STR31##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4](=[O:8])[CH:5]([CH3:7])[CH3:6])[CH3:3].[CH3:9][Si:10](Cl)([CH3:12])[CH3:11]>>[CH3:1][C:2](=[C:4]([O:8][Si:10]([CH3:12])([CH3:11])[CH3:9])[CH:5]([CH3:7])[CH3:6])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)=C(C(C)C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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